molecular formula C6H14N2 B193693 (R)-Azepan-3-amine CAS No. 124932-43-0

(R)-Azepan-3-amine

Cat. No. B193693
M. Wt: 114.19 g/mol
InChI Key: WJUBYASTGWKFHK-ZCFIWIBFSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the type of reactions involved, and the conditions under which the synthesis is carried out.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reagents and conditions required for these reactions and the products that are formed.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability, as well as its chemical reactivity.


Scientific Research Applications

Azepanium Ionic Liquids

(R)-Azepan-3-amine, as a secondary amine, has been used in the synthesis of azepanium ionic liquids. This process involves the transformation of azepane into tertiary amines, followed by further reactions to yield quaternary azepanium salts. These salts have shown potential as alternatives to electrolytes based on volatile organic compounds due to their wide electrochemical windows (Belhocine et al., 2011).

Synthesis of Amino Piperidine and Azepane Derivatives

A study by Kadyrov and Tok (2021) demonstrates the use of (R)-Azepan-3-amine in synthesizing (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and azepane. These compounds were prepared from d-ornithine and d-lysine, highlighting the role of (R)-Azepan-3-amine in the synthesis of complex organic molecules (Kadyrov & Tok, 2021).

Enantioselective Amine α-Functionalization

(R)-Azepan-3-amine has been used in palladium-catalyzed enantioselective α-C–H coupling of amines. This method is significant for functionalizing methylene C–H bonds in a variety of amines, including azepanes, demonstrating the molecule's utility in asymmetric synthesis (Jain et al., 2016).

Conformational Energetics of Azepanes

A study on azepan and azepan-1-ylacetonitrile, closely related to (R)-Azepan-3-amine, explored their conformational energetics. This research provides insights into the structural and reactivity behavior of compounds like (R)-Azepan-3-amine (Freitas et al., 2014).

Synthesis of Heterocyclic Derivatives

(R)-Azepan-3-amine contributes to the synthesis of novel heterocyclic derivatives, including 1,3-oxazepine-dione from azomethine compounds. This highlights its role in creating complex molecules with potential biological activity (Muslim & Saleh, 2019).

Creation of Azepane Rings on Carbohydrate Derivatives

In carbohydrate chemistry, (R)-Azepan-3-amine has been utilized to construct azepane rings diastereoselectively on carbohydrate derivatives, indicating its application in the synthesis of bioactive carbohydrate derivatives (Laventine et al., 2005).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing harm to the environment, and the precautions that need to be taken when handling it.


Future Directions

This involves identifying areas where further research is needed, such as the development of new synthetic methods, the exploration of new reactions, or the investigation of new biological activities.


For a specific compound like “®-Azepan-3-amine”, you would need to search the scientific literature to find papers that have studied these aspects of the compound. Once you have found relevant papers, you can analyze them to extract the required information. Please note that not all compounds will have information available on all of these aspects, particularly if they are not widely studied.


I hope this general approach is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(3R)-azepan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUBYASTGWKFHK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428010
Record name (R)-Azepan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Azepan-3-amine

CAS RN

124932-43-0
Record name (R)-Azepan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-3-amino-Hexahydro-1H-Azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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